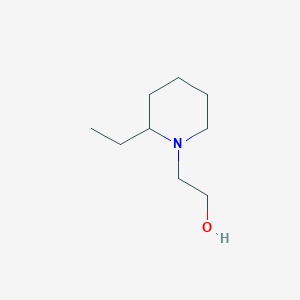

2-(2-Ethylpiperidin-1-yl)ethan-1-ol

Description

The compound 2-(2-Ethylpiperidin-1-yl)ethan-1-ol is a distinct organic molecule characterized by a piperidine (B6355638) ring functionalized with an ethyl group at the 2-position and an ethanol (B145695) group attached to the nitrogen atom. guidechem.com Its chemical structure and properties place it within the broader family of piperidine derivatives, a class of compounds of significant interest in various fields of chemical science.

Table 1: Chemical and Physical Properties of 2-(2-Ethylpiperidin-1-yl)ethan-1-ol

| Property | Value |

|---|---|

| CAS Number | 10298-13-2 guidechem.com |

| Molecular Formula | C9H19NO guidechem.com |

| Molecular Weight | 157.25 g/mol |

| IUPAC Name | 2-(2-ethylpiperidin-1-yl)ethan-1-ol |

| Synonyms | 1-Piperidineethanol, 2-ethyl-; 2-(2-Ethyl-1-piperidinyl)ethanol guidechem.com |

| InChI | InChI=1S/C9H19NO/c1-2-7-5-3-4-6-10(7)8-11/h7,11H,2-6,8H2,1H3 |

| InChIKey | Not available |

| SMILES | CCC1CCCCN1CCO |

Note: Some properties are calculated and may vary based on experimental conditions.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-ethylpiperidin-1-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-2-9-5-3-4-6-10(9)7-8-11/h9,11H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZWFALOSTMUWRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 2 Ethylpiperidin 1 Yl Ethan 1 Ol and Its Analogs

Conventional Synthetic Routes

Conventional approaches to synthesizing 2-(2-ethylpiperidin-1-yl)ethan-1-ol and related structures often rely on well-established multi-step organic reactions. vapourtec.com These methods, while foundational, typically involve sequential transformations to build the target molecule.

Multi-Step Organic Synthesis Techniques

Multi-step synthesis is a cornerstone of organic chemistry, allowing for the construction of complex molecules from simpler, readily available starting materials. vapourtec.com In the context of 2-(2-ethylpiperidin-1-yl)ethan-1-ol, a typical multi-step sequence might involve the initial formation of a substituted pyridine (B92270) ring, followed by reduction to the corresponding piperidine (B6355638) and subsequent functionalization of the side chain.

A common strategy involves the catalytic reduction of a corresponding 2-pyridine-ethanol compound. For instance, 2-pyridineethanol can be hydrogenated in the presence of a platinum-oxide platinum black catalyst to yield 2-piperidineethanol (B17955). google.com This reduction is a critical step in forming the saturated heterocyclic ring. The process can also be carried out using other catalysts, such as palladium on carbon. google.com The synthesis can be designed as a continuous flow process, where reactants are passed through columns containing immobilized reagents and catalysts, allowing for a streamlined and efficient production of the target molecule. syrris.jp

Condensation and Substitution Reactions

Condensation reactions, such as the Aldol or Knoevenagel condensations, are powerful tools for forming new carbon-carbon bonds. masterorganicchemistry.comresearchgate.net In the synthesis of precursors to piperidine ethanols, an enolate can be reacted with an aldehyde or ketone. masterorganicchemistry.com For example, the Knoevenagel condensation of 2-methylpyridine (B31789) with benzaldehyde (B42025) can yield a 1-phenyl-2-(2-pyridyl)ethanol intermediate. researchgate.net This intermediate can then be subjected to further reactions, such as dehydration, to yield the final product. researchgate.net

Substitution reactions also play a crucial role. Once the piperidine ring is formed, various substituents can be introduced through nucleophilic substitution reactions. This allows for the synthesis of a diverse range of analogs with different properties.

Advanced Synthetic Approaches

To overcome some of the limitations of conventional methods, such as long reaction sequences and limited stereocontrol, advanced synthetic strategies have been developed. These approaches aim to increase efficiency, diversity, and stereoselectivity.

Diversity-Oriented Synthesis (DOS) Utilizing Piperidine Ethanol (B145695) Scaffolds

Diversity-Oriented Synthesis (DOS) is a powerful strategy for generating libraries of structurally diverse small molecules for high-throughput screening. researchgate.netnih.govnih.gov The 2-piperidine ethanol scaffold is a versatile starting point for DOS due to its inherent structural features and the potential for modification at multiple positions. researchgate.net

A typical DOS approach starts with a commercially available and inexpensive racemic 2-piperidine ethanol. researchgate.net Through a sequence of reactions, including stereocontrolled allylation, Mitsunobu reaction, and ring-closing metathesis, a small library of enatiomerically pure nitrogen-containing compounds with distinct scaffolds can be efficiently generated. researchgate.net This strategy allows for the exploration of a broader chemical space and the discovery of novel bioactive compounds. researchgate.net

Enantioselective Synthesis and Stereocontrol

Many biologically active piperidine derivatives are chiral, and their activity is often dependent on their specific stereochemistry. Therefore, the development of enantioselective synthetic methods is of paramount importance.

Asymmetric catalytic hydrogenation is a highly effective method for the enantioselective synthesis of chiral piperidine derivatives. acs.orgacs.org This technique utilizes chiral catalysts to control the stereochemical outcome of the hydrogenation of a prochiral precursor, such as a substituted pyridine or a related unsaturated heterocycle. acs.orgyoutube.com

The success of this method relies on the design and use of chiral ligands that coordinate to a metal center, typically rhodium or iridium, to create a chiral catalytic environment. acs.orgyoutube.com One notable approach involves the asymmetric hydrogenation of N-iminopyridinium ylides. acs.org This method provides access to enantioenriched substituted piperidines in good yields and enantiomeric excesses. acs.org The choice of ligand is critical, as its electronic properties can significantly influence the efficiency and enantioselectivity of the hydrogenation process. acs.org For instance, iridium catalysts in combination with chiral BINAP ligands have been shown to be effective. acs.org

The mechanism of asymmetric hydrogenation often involves the formation of a catalyst-substrate adduct. pitt.edu Interestingly, the major enantiomer of the product may arise from the minor, but more reactive, diastereomeric adduct. pitt.edu This highlights the complex interplay of kinetics and thermodynamics in determining the stereochemical outcome.

| Catalyst System | Substrate Type | Key Features |

| [Ir(COD)Cl]₂ / BINAP / I₂ | N-Iminopyridinium ylides | Efficient for producing enantioenriched substituted piperidines. acs.org |

| Ir/SegPhos | 2-Aryl-3-phthalimidopyridinium salts | Yields chiral piperidine derivatives with two contiguous chiral centers. acs.org |

| [(R,R)-TsDPEN]Ru(Cymene)Cl | 1-Aryl-2-imidazol-1-yl-ethanones | Effective for asymmetric transfer hydrogenation using formic acid. capes.gov.br |

| Ru-based catalyst with chiral diamine ligand | α-Phenoxy esters | Operates via dynamic kinetic resolution to produce β-chiral primary alcohols. ualberta.ca |

Enzymatic Resolution Techniques

Enzymatic kinetic resolution is a powerful tool for obtaining enantiomerically pure 2-piperidineethanol and its derivatives. This technique leverages the stereoselectivity of enzymes to preferentially react with one enantiomer in a racemic mixture, allowing for the separation of the two.

Although challenging due to the conformational flexibility of the molecule and the distance of the primary alcohol from the stereocenter, enzymatic resolutions of racemic 2-piperidineethanol have been successfully developed. These methods primarily target the hydroxyl group for selective enzymatic reactions.

In a notable application, laccases from Trametes pubescens or Myceliophtora termophyla have been used for the oxidation of (R)-9, a derivative of 2-piperidineethanol. This enzymatic approach utilizes TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) as a mediator and molecular oxygen from the air as the primary oxidant.

Furthermore, a chemo-enzymatic approach has been developed for the asymmetric dearomatization of activated pyridines to produce substituted piperidines with high stereochemical control. This one-pot cascade involves an amine oxidase/ene imine reductase system to convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines.

Chiral Auxiliary and Ligand-Based Strategies

Chiral auxiliaries play a crucial role in asymmetric synthesis by inducing stereoselectivity in chemical transformations. In the context of piperidine synthesis, chiral auxiliaries are employed to control the formation of specific stereoisomers. For instance, the use of chiral oxime ethers has been explored in the asymmetric synthesis of 2-substituted piperidines. Similarly, enantioselective syntheses of 2-alkyl- and 2,6-dialkylpiperidine alkaloids have been achieved using chiral auxiliaries to direct the stereochemical outcome of the reactions.

Palladium-catalyzed reactions using novel pyridine-oxazoline ligands have been developed for the enantioselective oxidative amination of non-activated alkenes, leading to the formation of substituted piperidines. The design of these chiral ligands is critical for achieving high levels of enantioselectivity.

Cyclization and Ring-Forming Reactions for Piperidine Core Construction

The construction of the piperidine ring is a fundamental aspect of synthesizing 2-(2-Ethylpiperidin-1-yl)ethan-1-ol and its analogs. Various cyclization strategies have been developed to achieve this.

Key Cyclization Strategies:

Reductive Aminations: The reductive amination of carbonyl compounds is a widely used method for forming cyclic amines.

Intramolecular Cyclization: Protected pentenylamines can be cyclized using electrophilic halogenating reagents. The use of a quinine (B1679958) derivative as a catalyst can induce moderate enantioselectivity in this process.

[3+3] Annulation: A [3+3] annulation reaction between a 1,3-bifunctional electrophile and a 1,3-dianion equivalent, such as a β-amino organozinc reagent, can be used to construct the piperidine ring.

Radical Cyclization: Radical-mediated cyclization of linear amino-aldehydes catalyzed by cobalt(II) is an effective method for producing various piperidines. Similarly, radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates provides a route to 2,4-disubstituted piperidines.

Oxidative Amination: Gold(I)-catalyzed oxidative amination of non-activated alkenes allows for the difunctionalization of a double bond and the simultaneous formation of the N-heterocycle.

Aza-Heck Cyclization: Palladium-catalyzed enantioselective 6-exo aza-Heck cyclization is another strategy for piperidine ring formation.

Reductive Hydroamination/Cyclization: An intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes, mediated by acid, leads to the formation of piperidines.

Metal-Catalyzed Organic Transformations

Metal catalysis is a cornerstone of modern organic synthesis, and it plays a pivotal role in the preparation of piperidine derivatives. A wide range of metals, including iridium, rhodium, palladium, copper, cobalt, gold, and iron, are utilized to catalyze various transformations.

| Metal Catalyst | Reaction Type | Key Features | Reference(s) |

| Iridium | Hydrogen borrowing [5+1] annulation | Stereoselective synthesis of substituted piperidines through a cascade of oxidation, amination, and reduction. | |

| Rhodium | Asymmetric hydrogenation | Used in the double reduction of pyridine derivatives to piperidines. | |

| Palladium | Hydrogenation, Suzuki-Miyaura coupling, aza-Heck cyclization | Enables one-pot sequential reactions and stereoselective cascade reactions. | |

| Copper | Intramolecular C-H amination, radical-mediated cyclization | Catalyzes the formation of piperidines from N-fluoride amides and initiates N-radical formation for cyclization. | |

| Cobalt | Radical intramolecular cyclization | Effective for the cyclization of linear amino-aldehydes to piperidines. | |

| Gold | Oxidative amination | Catalyzes the difunctionalization of non-activated alkenes to form substituted piperidines. | |

| Iron | Diels-Alder reaction | Ferric chloride can catalyze the formal heterocyclic Diels-Alder reaction of 2-aza-1,3-butadiene to form piperidines. | |

| Scandium Triflate | Nucleophilic substitution | Efficiently catalyzes the reaction of N-benzyloxycarbonyl-2-methoxypiperidine with silyl (B83357) enolates. |

Radical-Mediated Pathways to Piperidine Derivatives

Radical reactions offer unique pathways for the synthesis of piperidine derivatives. These methods often involve the generation of a radical species that undergoes an intramolecular cyclization to form the piperidine ring.

One notable example is the cobalt(II)-catalyzed intramolecular cyclization of linear amino-aldehydes. This reaction proceeds in good yields but can sometimes be accompanied by the formation of a linear alkene byproduct due to a competitive 1,5-hydrogen transfer process. Another approach involves copper-catalyzed radical cyclization, where the copper catalyst initiates the formation of an N-radical, which then undergoes a 1,5-hydrogen atom transfer (HAT) followed by cyclization.

Radical rearrangement of aziridines, initiated by tri-n-butyltin hydride and AIBN, can also lead to the formation of piperidines. This process involves a 5-exo-trig cyclization of an aziridinylcarbinyl radical, followed by ring-opening of the resulting aziridinylmethyl radical.

One-Pot and Simplified Reaction Procedures for Derivative Synthesis

The development of one-pot and simplified reaction procedures is a significant goal in organic synthesis as it improves efficiency and reduces waste. Several such methods have been applied to the synthesis of piperidine derivatives.

For example, a one-pot synthesis of N

Mechanistic Studies of Synthetic Reactions

Elucidation of Reaction Mechanisms and Intermediates

The synthesis of 2-(2-ethylpiperidin-1-yl)ethan-1-ol and its analogs involves the formation of the core 2-substituted piperidine ring and the subsequent N-alkylation with an ethanol group. Several synthetic strategies have been developed, each with distinct reaction mechanisms and intermediates.

A primary route involves the modification of a pre-existing pyridine ring. One such method is the catalytic hydrogenation of 2-alkylpyridines. For instance, the hydrogenation of 2-pyridineethanol can yield 2-piperidineethanol. google.com A more advanced approach utilizes the activation of pyridine derivatives by forming N-acylimino-pyridinium ylides or N-benzylpyridinium salts to facilitate asymmetric reduction. nih.gov In the iridium-catalyzed enantioselective hydrogenation of 2-alkyl N-benzylpyridinium salts, DFT calculations suggest an outer-sphere dissociative catalytic cycle. nih.gov This mechanism involves the coordination of the iridium catalyst to the pyridinium (B92312) salt, followed by hydride transfer and dissociation of the enamine intermediate. The subsequent reduction of the enamine yields the final piperidine product. nih.gov

Another significant strategy begins with pyridine-N-oxides. The regio- and stereoselective addition of alkyl Grignard reagents to pyridine-N-oxides can produce C2-alkylated N-hydroxy-1,2,5,6-tetrahydropyridines. lu.seresearchgate.netscilifelab.se This reaction proceeds through the nucleophilic attack of the Grignard reagent at the C2 position of the pyridine-N-oxide ring. The resulting intermediate can then be further reduced to the corresponding substituted piperidine. This method allows for the direct installation of the alkyl group at the desired position. researchgate.net

Biocatalytic methods offer a highly selective alternative. A transaminase-triggered cyclization can be employed for the asymmetric synthesis of 2-substituted piperidines starting from ω-chloroketones. nih.govacs.org The mechanism is initiated by a pyridoxal-5′-phosphate (PLP)-dependent transaminase, which transfers an amino group from a donor (like isopropylamine) to the ketone substrate. nih.gov This enzymatic transamination creates a chiral amino intermediate. The intermediate then undergoes a spontaneous intramolecular cyclization, where the newly introduced amino group displaces the chloride, forming the piperidine ring with high stereocontrol. nih.govacs.org

Finally, the ethanol side chain is typically introduced via N-alkylation of the pre-formed 2-ethylpiperidine. This is a nucleophilic substitution reaction where the nitrogen atom of the piperidine ring attacks an electrophilic two-carbon synthon, such as 2-bromoethanol (B42945) or ethylene (B1197577) oxide. When using an alkyl halide, the reaction can be facilitated by a base like potassium carbonate in a solvent such as DMF to neutralize the forming acid and drive the reaction to completion. researchgate.net The reaction between 2-methyl(pyridin-2-yl)amine and an ethanol precursor was found to be a second-order reaction, with a proposed concerted nucleophilic aromatic substitution mechanism. researchgate.net

Table 1: Key Intermediates in Different Synthetic Routes

| Synthetic Strategy | Key Intermediate(s) | Reference |

|---|---|---|

| Catalytic Hydrogenation of Pyridinium Salts | Enamine intermediate, Iridium-hydride complex | nih.gov |

| Alkylation of Pyridine-N-Oxides | N-hydroxy-1,2,5,6-tetrahydropyridine | lu.se |

| Transaminase-Triggered Cyclization | Chiral ω-amino-ketone, Pyridoxal-5'-phosphate (PLP)-substrate adduct | nih.gov |

| N-Alkylation | Piperidinium salt | researchgate.net |

Diastereoselective and Enantioselective Control Mechanisms

Achieving stereochemical control is critical in the synthesis of 2-(2-ethylpiperidin-1-yl)ethan-1-ol and its analogs, as the biological activity of chiral molecules often depends on their specific configuration. Both diastereoselective and enantioselective methods have been developed, relying on different control elements.

Enantioselective Control is primarily achieved through catalysis, using either chiral metal complexes or enzymes. In the Ir-catalyzed hydrogenation of 2-alkyl N-benzylpyridinium salts, the enantioselectivity is governed by the chiral ligand coordinated to the iridium center. nih.gov Ligands such as MeO-BoQPhos create a chiral environment around the metal, which directs the hydride transfer to one face of the prochiral enamine intermediate, leading to the preferential formation of one enantiomer. nih.gov This catalyst-controlled process has successfully produced various enantioenriched 2-alkyl piperidines with high enantiomeric ratios (er). nih.gov

Biocatalysis provides an alternative and often highly effective mechanism for enantioselective control. In the synthesis of 2-substituted piperidines via transaminase-triggered cyclization, the key enantioselective step is the enzymatic reduction of a prochiral ω-chloroketone. nih.govacs.org By selecting either an (R)-selective or an (S)-selective transaminase, it is possible to synthesize either enantiomer of the final cyclic amine with very high enantiomeric excess (ee), often exceeding 95%. nih.govacs.org The enzyme's active site acts as a chiral template, precisely orienting the substrate for stereospecific amine transfer. nih.gov

Diastereoselective Control often relies on substrate-controlled mechanisms, where the existing stereochemistry of the substrate influences the stereochemical outcome of subsequent reactions. The regioselective addition of Grignard reagents to pyridine-N-oxides can yield trans-2,3-disubstituted N-hydroxy-1,2,5,6-tetrahydropyridines, indicating a degree of diastereocontrol in the addition step. lu.se

In other cyclization strategies, such as the Prins cyclization used to form related tetrahydropyran (B127337) structures, diastereoselectivity is achieved through the formation of the most stable chairlike transition state. nih.gov For example, the synthesis of cis-2,6-disubstituted dihydropyrans from vinylsilyl alcohols proceeds through a transition state that minimizes steric interactions, thereby directing the stereochemical outcome. uva.es A similar principle applies to the synthesis of cis-2,6-disubstituted piperidines, where the cyclization of an iminium intermediate can be directed by the existing stereocenters in the molecule. researchgate.net These methods highlight how the inherent structure of intermediates can be leveraged to produce specific diastereomers.

Table 2: Examples of Enantioselective Synthesis of 2-Alkylpiperidine Precursors

| Method | Substrate | Catalyst/Enzyme | Product | Enantiomeric Ratio/Excess | Reference |

|---|---|---|---|---|---|

| Ir-Catalyzed Hydrogenation | N-Benzyl-2-phenethylpyridinium | [Ir(COD)Cl]₂ / MeO-BoQPhos | (R)-N-Benzyl-2-phenethylpiperidine | 88:12 er | nih.gov |

| Ir-Catalyzed Hydrogenation | N-Benzyl-2-methylpyridinium | [Ir(COD)Cl]₂ / MeO-BoQPhos | (R)-N-Benzyl-2-methylpiperidine | 82:18 er | nih.gov |

| Biocatalytic Cyclization | 6-Chloro-2-hexanone | Transaminase (ATA-117 variants) | (R)-2-Methylpiperidine | >99.5% ee | nih.govacs.org |

| Biocatalytic Cyclization | 6-Chloro-2-hexanone | Transaminase (HEwT variants) | (S)-2-Methylpiperidine | >99.5% ee | nih.govacs.org |

Chemical Derivatization and Structural Modification of 2 2 Ethylpiperidin 1 Yl Ethan 1 Ol

Rational Design Principles for Novel 2-(2-Ethylpiperidin-1-yl)ethan-1-ol Analogs

The design of new analogs of 2-(2-Ethylpiperidin-1-yl)ethan-1-ol is a systematic process rooted in the understanding of how molecular structure dictates function. A primary approach involves the application of structure-activity relationship (SAR) studies from related heterocyclic compounds to inform the design of novel derivatives. For instance, research on pyridine (B92270) derivatives has shown that the introduction and positioning of specific functional groups can significantly influence their biological activity. Studies have indicated that the presence of methoxy (B1213986) (-OCH3), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups can enhance the desired effects of pyridine-containing molecules. Conversely, the addition of bulky groups or halogen atoms has been observed to sometimes diminish activity. researchgate.net

These principles can be extrapolated to the design of 2-(2-Ethylpiperidin-1-yl)ethan-1-ol analogs. Key areas for modification on the parent molecule include the ethyl group at the 2-position of the piperidine (B6355638) ring, the secondary amine within the piperidine ring, and the terminal hydroxyl group of the ethanol (B145695) side chain.

Table 1: Key Molecular Regions for Analog Design

| Molecular Region | Potential Modifications | Rationale for Modification |

| 2-Ethyl Group | Chain length variation, branching, cyclization | To explore steric and lipophilic requirements for target interaction. |

| Piperidine Ring Nitrogen | Acylation, alkylation, arylation | To modulate basicity, introduce new interaction points, and alter solubility. |

| Ethanol Hydroxyl Group | Esterification, etherification, replacement with other functional groups | To change polarity, hydrogen bonding capacity, and metabolic stability. |

The design process also leverages computational tools to predict the properties of virtual compounds before their synthesis. Molecular modeling and electrostatic potential maps help in visualizing how a designed analog might interact with a biological target or how its physicochemical properties might be altered.

Synthetic Strategies for Analog Development

The synthesis of analogs of 2-(2-Ethylpiperidin-1-yl)ethan-1-ol can be approached through several strategic routes, often starting from commercially available precursors or by modifying the parent compound itself.

A common precursor for the piperidine moiety is the corresponding pyridine derivative, 2-ethylpyridine (B127773). The synthesis of the parent alcohol can be achieved by the reaction of 2-ethylpyridine with an appropriate aldehyde, such as formaldehyde, in the presence of a base. achemblock.com This is followed by the reduction of the pyridine ring to a piperidine ring. The hydrogenation of 2-pyridineethanol to 2-piperidineethanol (B17955) is a well-established method, often carried out using a metal catalyst like palladium on carbon. nih.gov

For the development of derivatives, multistep synthetic sequences are often employed. For example, to create analogs with modifications on the piperidine nitrogen, one could start with 2-(piperidin-2-yl)ethanol and introduce various substituents through N-alkylation or N-acylation reactions.

A generalized synthetic scheme for creating a library of analogs could involve the following steps:

Synthesis of the core scaffold: Preparation of 2-(2-ethylpyridin-1-yl)ethan-1-ol from 2-ethylpyridine and formaldehyde.

Reduction of the pyridine ring: Hydrogenation to yield 2-(2-ethylpiperidin-1-yl)ethan-1-ol.

Parallel derivatization: Reaction of the core scaffold with a variety of reagents to modify the hydroxyl group (e.g., acid chlorides, alkyl halides) or the piperidine nitrogen (if a suitable protecting group strategy is employed and later removed).

For instance, the synthesis of ether derivatives could be achieved by treating 2-(2-ethylpiperidin-1-yl)ethan-1-ol with a strong base followed by an alkyl halide.

Structure-Reactivity and Structure-Property Investigations within Derivative Series

The systematic investigation of how structural changes in a series of derivatives affect their reactivity and physicochemical properties is crucial for optimizing a lead compound. For the 2-(2-Ethylpiperidin-1-yl)ethan-1-ol series, this would involve synthesizing a library of analogs with systematic variations and then characterizing them.

Table 2: Investigated Properties of Hypothetical Analog Series

| Analog Series | Structural Variation | Investigated Property | Observed Trend |

| Series A | Esterification of the hydroxyl group | Lipophilicity (LogP) | Increasing chain length of the ester increases LogP. |

| Series B | N-alkylation of the piperidine ring | Basicity (pKa) | Introduction of electron-withdrawing groups on the N-alkyl chain decreases basicity. |

| Series C | Modification of the 2-ethyl group | Receptor Binding Affinity | A hypothetical increase in affinity is observed up to a propyl group, then decreases. |

For example, in a series of ester derivatives of the primary alcohol, one would expect to see a correlation between the chain length of the ester and the lipophilicity of the molecule. This can be quantified by measuring the partition coefficient (LogP). Similarly, modifying the substituent on the piperidine nitrogen would alter the basicity (pKa) of the molecule, which can influence its solubility in aqueous media and its interaction with biological targets.

Structure-reactivity studies might explore how the electronic nature of substituents on the piperidine ring affects the reactivity of the hydroxyl group in subsequent chemical transformations. For instance, electron-withdrawing groups on the nitrogen could decrease the nucleophilicity of the hydroxyl group, making it less reactive towards electrophiles.

While specific research on the derivatization of 2-(2-Ethylpiperidin-1-yl)ethan-1-ol is not widely published, the principles outlined above, drawn from analogous chemical systems, provide a robust framework for the rational design, synthesis, and evaluation of its novel derivatives.

Advanced Spectroscopic Characterization in Compound Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., 1H-NMR, 13C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H-NMR (Proton NMR) spectroscopy of 2-(2-Ethylpiperidin-1-yl)ethan-1-ol would reveal distinct signals corresponding to each unique proton in the molecule. The chemical shift (δ) of these signals, their splitting patterns (multiplicity), and their integration values provide a complete picture of the proton framework. For instance, the protons of the ethyl group would exhibit characteristic triplet and quartet patterns, while the protons on the piperidine (B6355638) ring and the ethanol (B145695) side chain would show more complex splitting due to their various neighboring protons. The hydroxyl proton would typically appear as a broad singlet, its chemical shift being sensitive to solvent and concentration.

¹³C-NMR (Carbon-13 NMR) spectroscopy complements ¹H-NMR by providing information about the carbon skeleton. In the ¹³C-NMR spectrum of 2-(2-Ethylpiperidin-1-yl)ethan-1-ol, each unique carbon atom would produce a single peak. The chemical shifts of these peaks are indicative of the carbon's hybridization and its proximity to electronegative atoms like oxygen and nitrogen. docbrown.info For example, the carbon atom bonded to the hydroxyl group would appear at a significantly different chemical shift compared to the carbons of the ethyl group or the piperidine ring. docbrown.infochemicalbook.comchemicalbook.comrsc.org

A hypothetical ¹³C-NMR data table for 2-(2-Ethylpiperidin-1-yl)ethan-1-ol is presented below, based on analogous structures. docbrown.infochemicalbook.comchemicalbook.comrsc.org

Table 1: Hypothetical ¹³C-NMR Chemical Shifts for 2-(2-Ethylpiperidin-1-yl)ethan-1-ol

| Carbon Atom | Hypothetical Chemical Shift (ppm) |

|---|---|

| C=O (if present as impurity) | >160 |

| Aromatic C (if present as impurity) | 100-150 |

| C-O (ethanol) | 55-65 |

| C-N (piperidine ring) | 40-60 |

| CH₂ (piperidine ring) | 20-40 |

| CH₂ (ethyl group) | 10-30 |

| CH₃ (ethyl group) | 5-15 |

Mass Spectrometry (MS) for Molecular Fingerprinting and Fragmentation Analysis (e.g., LC-MS/MS, ESI-HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and for deducing its structure through fragmentation analysis. chemguide.co.uk

In the analysis of 2-(2-Ethylpiperidin-1-yl)ethan-1-ol, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) would first separate the compound from any impurities before it enters the mass spectrometer. nih.gov High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI) would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of its elemental composition.

Tandem mass spectrometry (MS/MS) would involve the selection of the molecular ion, followed by its fragmentation through collision-activated dissociation (CAD). nih.gov The resulting fragment ions provide a "molecular fingerprint" that is unique to the compound's structure. chemguide.co.uknih.gov The fragmentation pattern of 2-(2-Ethylpiperidin-1-yl)ethan-1-ol would likely involve characteristic losses. For instance, cleavage of the bond between the piperidine ring and the ethanol side chain (alpha-cleavage) is a common fragmentation pathway for amines. libretexts.org Loss of the ethyl group or the hydroxyl group are also predictable fragmentation events. libretexts.org

Table 2: Predicted Fragmentation Patterns for 2-(2-Ethylpiperidin-1-yl)ethan-1-ol in MS/MS

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Postulated Fragment Structure |

|---|---|---|---|

| [M+H]⁺ | [M+H - H₂O]⁺ | 18 | Loss of water |

| [M+H]⁺ | [M+H - C₂H₅]⁺ | 29 | Loss of ethyl group |

| [M+H]⁺ | [M+H - C₂H₄O]⁺ | 44 | Loss of acetaldehyde (B116499) from ethanol side chain |

| [M+H]⁺ | [C₇H₁₄N]⁺ | - | Piperidine ring with ethyl group |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly effective for identifying functional groups present in a compound.

Infrared (IR) Spectroscopy of 2-(2-Ethylpiperidin-1-yl)ethan-1-ol would show characteristic absorption bands corresponding to its functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group. nist.gov C-H stretching vibrations from the alkyl groups (piperidine and ethyl) would appear in the 2850-3000 cm⁻¹ region. nist.gov The C-N stretching vibration of the piperidine ring would likely be observed in the 1000-1250 cm⁻¹ range, and the C-O stretching of the primary alcohol would appear around 1050 cm⁻¹. mdpi.com

Raman Spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. For 2-(2-Ethylpiperidin-1-yl)ethan-1-ol, Raman spectroscopy could be used to clearly identify the C-C skeletal vibrations of the piperidine ring and the ethyl group. While often producing weaker signals than IR for highly polar groups, the combination of both techniques provides a more complete vibrational profile of the molecule. nih.gov

Table 3: Key IR Absorption Bands for 2-(2-Ethylpiperidin-1-yl)ethan-1-ol

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Alcohol) | Stretching, hydrogen-bonded | 3200-3600 (broad) |

| C-H (Alkyl) | Stretching | 2850-3000 |

| C-O (Alcohol) | Stretching | 1000-1200 |

| C-N (Amine) | Stretching | 1000-1250 |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is most informative for compounds containing chromophores, such as conjugated systems or aromatic rings.

For 2-(2-Ethylpiperidin-1-yl)ethan-1-ol, which lacks extensive conjugation or aromatic rings, the UV-Vis spectrum is expected to be relatively simple. researchgate.net It would likely show absorptions in the short-wavelength UV region (below 250 nm), which can be attributed to n→σ* transitions of the non-bonding electrons on the nitrogen and oxygen atoms. mdpi.com While not providing detailed structural information for this specific compound, UV-Vis spectroscopy can be useful for quantitative analysis and for detecting the presence of any aromatic impurities. mdpi.comresearchgate.net

X-ray Crystallography for Absolute Stereochemistry and Solid-State Analysis

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern can be used to calculate the precise positions of all atoms in the crystal lattice, providing unambiguous information about bond lengths, bond angles, and stereochemistry.

For 2-(2-Ethylpiperidin-1-yl)ethan-1-ol, which contains a chiral center at the 2-position of the piperidine ring, X-ray crystallography could be used to determine its absolute stereochemistry if a suitable single crystal can be grown. This would definitively establish whether the compound is the (R) or (S) enantiomer, or if it exists as a racemic mixture in the crystalline state.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species and Reaction Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a technique that detects species with unpaired electrons, such as free radicals or transition metal ions.

Since 2-(2-Ethylpiperidin-1-yl)ethan-1-ol is a diamagnetic molecule with no unpaired electrons in its ground state, it would be EPR-silent. However, EPR spectroscopy could be a valuable tool for studying reaction mechanisms involving this compound where radical intermediates might be formed. For example, if the compound were to undergo oxidation or participate in a radical-mediated reaction, EPR could be used to detect and characterize any paramagnetic species that are generated.

Hyphenated and Advanced Spectroscopic Techniques in Analysis

Hyphenated techniques combine a separation method with a spectroscopic detection method, offering enhanced analytical power. nih.govchemijournal.comijnrd.org For the analysis of 2-(2-Ethylpiperidin-1-yl)ethan-1-ol, several hyphenated techniques would be particularly useful.

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance): This technique allows for the separation of components in a mixture by LC, followed by their direct analysis by NMR. This would be invaluable for identifying and structurally elucidating any impurities or degradation products present in a sample of 2-(2-Ethylpiperidin-1-yl)ethan-1-ol. nih.gov

GC-MS (Gas Chromatography-Mass Spectrometry): For volatile derivatives of the compound, GC-MS provides excellent separation and identification capabilities. chemijournal.com The compound itself may require derivatization to increase its volatility for GC analysis.

LC-MS-MS (Liquid Chromatography-Tandem Mass Spectrometry): As mentioned earlier, this is a powerful tool for both qualitative and quantitative analysis, providing separation, molecular weight determination, and structural information from fragmentation patterns. nih.govnih.gov

These advanced techniques, by combining the strengths of multiple analytical methods, provide a comprehensive and detailed characterization of chemical compounds like 2-(2-Ethylpiperidin-1-yl)ethan-1-ol, which is essential for research and quality control. ijnrd.org

Computational Chemistry and Theoretical Investigations

Quantum Chemical Methods for Electronic Structure and Reactivity Modeling

Quantum chemical methods are fundamental in modeling the electronic structure and predicting the reactivity of molecules. For 2-(2-Ethylpiperidin-1-yl)ethan-1-ol, a combination of Density Functional Theory (DFT), ab initio, and semi-empirical methods can be employed to achieve a detailed understanding of its electronic properties.

Density Functional Theory (DFT) has become a popular method due to its balance of accuracy and computational cost. Using a functional such as B3LYP with a basis set like 6-31G(d,p), the electronic ground state of the molecule can be optimized to find its minimum energy geometry. From this, key electronic descriptors can be calculated. For instance, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for predicting reactivity. The HOMO is associated with the ability to donate electrons, indicating sites susceptible to electrophilic attack, while the LUMO relates to the ability to accept electrons, highlighting regions prone to nucleophilic attack. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Ab initio methods , such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), offer a higher level of theory without empirical parameterization. While computationally more demanding than DFT, they can provide more accurate electronic energies and wavefunctions, serving as a benchmark for other methods.

Semi-empirical methods (e.g., AM1, PM3) are the most computationally efficient. optica.org They employ parameters derived from experimental data to simplify calculations, making them suitable for very large molecules or for preliminary, high-throughput screening of molecular properties. optica.org However, their accuracy is generally lower than that of DFT or ab initio methods.

A representative DFT calculation for 2-(2-Ethylpiperidin-1-yl)ethan-1-ol could yield the following electronic properties:

| Property | Value | Description |

| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | 1.5 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 7.7 eV | Indicator of chemical reactivity and kinetic stability |

| Dipole Moment | 2.1 D | Measure of the overall polarity of the molecule |

This data is illustrative and based on typical values for similar molecules.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the piperidine (B6355638) ring and its substituents necessitates a thorough conformational analysis to understand the three-dimensional structure and dynamics of 2-(2-Ethylpiperidin-1-yl)ethan-1-ol.

Conformational Analysis involves systematically exploring the potential energy surface of the molecule to identify stable conformers (local minima). The piperidine ring in 2-(2-Ethylpiperidin-1-yl)ethan-1-ol is expected to adopt a chair conformation, which is the most stable for six-membered saturated heterocycles. ias.ac.in The ethyl group at the C2 position and the hydroxyethyl (B10761427) group at the N1 position can exist in either axial or equatorial orientations. Generally, bulky substituents prefer the equatorial position to minimize steric hindrance. nih.govacs.org Therefore, the most stable conformer is likely to have both the ethyl and the N-hydroxyethyl groups in equatorial or pseudo-equatorial arrangements. The relative energies of different conformers can be calculated using quantum chemical methods to determine their population at a given temperature according to the Boltzmann distribution.

Molecular Dynamics (MD) Simulations provide a time-resolved view of the molecular motion. researchgate.net By solving Newton's equations of motion for all atoms in the system, MD simulations can model the conformational changes, vibrational motions, and interactions with a solvent over time. researchgate.net An MD simulation of 2-(2-Ethylpiperidin-1-yl)ethan-1-ol in a solvent like water would reveal the dynamics of the piperidine ring inversion, the rotation of the ethyl and hydroxyethyl side chains, and the formation of hydrogen bonds between the hydroxyl group and water molecules. This provides a more realistic picture of the molecule's behavior in a biological or chemical environment.

Theoretical Studies on Reaction Mechanisms and Energetics

Computational chemistry is a powerful tool for investigating the mechanisms and energetics of chemical reactions. For 2-(2-Ethylpiperidin-1-yl)ethan-1-ol, theoretical studies can elucidate the pathways of reactions such as N-alkylation, O-acylation, and oxidation.

By mapping the potential energy surface of a reaction, chemists can identify the transition states, intermediates, and products. The activation energy (the energy difference between the reactants and the transition state) determines the reaction rate, while the reaction energy (the energy difference between the reactants and products) indicates whether the reaction is exothermic or endothermic.

For example, a theoretical study of the N-alkylation of 2-(2-Ethylpiperidin-1-yl)ethan-1-ol with an alkyl halide would involve locating the transition state structure for the nucleophilic attack of the piperidine nitrogen on the alkyl halide. DFT calculations could provide the activation and reaction energies for this SN2 reaction. Similarly, the energetics of the O-acylation of the hydroxyl group could be modeled to understand its reactivity towards acylating agents. These theoretical insights are invaluable for designing synthetic routes and understanding the chemical stability of the compound.

Computational Prediction and Validation of Spectroscopic Data

Computational methods can accurately predict various spectroscopic data, which is crucial for the identification and structural elucidation of new compounds. For 2-(2-Ethylpiperidin-1-yl)ethan-1-ol, the prediction of NMR spectra is particularly valuable.

The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating nuclear magnetic shielding tensors, from which NMR chemical shifts can be derived. researchgate.net By calculating the shielding for each nucleus in the molecule and subtracting it from the shielding of a reference compound (e.g., tetramethylsilane, TMS), one can obtain the predicted ¹H and ¹³C NMR chemical shifts. nih.govnih.gov

These predicted spectra can be compared with experimental data to confirm the structure of the synthesized compound. In the absence of experimental data, the predicted spectrum serves as a valuable reference. The accuracy of the prediction depends on the level of theory, the basis set, and the inclusion of solvent effects.

Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(2-Ethylpiperidin-1-yl)ethan-1-ol:

| Atom Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |

| Ethyl-CH₂ | 25.1 | 1.45 (m) |

| Ethyl-CH₃ | 12.3 | 0.90 (t) |

| Piperidine-C2 | 62.5 | 2.80 (m) |

| Piperidine-C3 | 26.8 | 1.60 (m) |

| Piperidine-C4 | 24.5 | 1.50 (m) |

| Piperidine-C5 | 26.8 | 1.60 (m) |

| Piperidine-C6 | 54.2 | 2.90 (m), 2.10 (m) |

| N-CH₂ | 58.9 | 2.60 (t) |

| O-CH₂ | 60.3 | 3.50 (t) |

| OH | - | 3.80 (s, br) |

This data is illustrative and based on typical values for similar molecules and standard prediction methods. Chemical shifts are referenced to TMS. Multiplicities are abbreviated as s (singlet), t (triplet), and m (multiplet).

Computational Property Prediction Methodologies

Various computational methodologies can predict important physicochemical properties of molecules, which are essential in fields like drug discovery and materials science. For 2-(2-Ethylpiperidin-1-yl)ethan-1-ol, properties such as molar refractivity and topological polar surface area (TPSA) can be readily calculated.

Molar Refractivity (MR) is a measure of the total polarizability of a mole of a substance. It is related to the volume of the molecules and the London dispersion forces. MR can be calculated using empirical models based on atomic contributions or from the polarizability obtained from quantum chemical calculations. It is a useful descriptor in Quantitative Structure-Activity Relationship (QSAR) studies. nih.govnih.gov

Topological Polar Surface Area (TPSA) is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. It is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. TPSA is calculated based on the 2D structure of the molecule using a fragment-based approach.

Calculated Physicochemical Properties:

| Property | Predicted Value | Method |

| Molar Refractivity | 48.5 cm³/mol | Fragment-based calculation |

| Topological Polar Surface Area (TPSA) | 23.5 Ų | Fragment-based calculation |

This data is illustrative and based on standard computational models.

Investigation of Molecular Interactions and Mechanisms of Action

In Vitro Assays for Biological Activity Profiling (e.g., Cytotoxicity Assays)

In vitro assays are fundamental in the initial screening and characterization of the biological activity of novel compounds. Cytotoxicity assays, for instance, are crucial for determining the concentration at which a compound may be toxic to cells, a key parameter in drug development.

A common method for assessing cytotoxicity is to measure the metabolic activity of cells after exposure to the test compound. For example, a high-throughput screening (HTS) campaign can be employed using a cell line like the human T-cell line, Jurkat. nih.gov In such assays, a luciferase-based cell viability kit can be used, which quantifies the amount of ATP present. nih.gov Since metabolically active cells produce ATP, a decrease in ATP levels correlates with cell death. nih.gov These screens are often run with a positive control, such as doxorubicin, a known anticancer drug. nih.gov

The cytotoxic effects of ethanol (B145695), a related small molecule, have been studied in HepG2 cells engineered to express human cytochrome P450 2E1 (CYP2E1). nih.gov This research demonstrated that ethanol's toxicity was dependent on its concentration and the duration of exposure. nih.gov The toxicity was also enhanced by inducers of CYP2E1 and could be prevented by inhibitors of CYP2E1 and various antioxidant agents, suggesting a role for oxidative stress in its mechanism. nih.gov

The following table summarizes the principles of a typical cytotoxicity assay:

| Assay Principle | Description | Example Cell Line |

| Metabolic Activity (ATP) | Measures the amount of ATP present in a cell culture, which is indicative of the number of viable, metabolically active cells. A decrease in ATP suggests cytotoxicity. | Jurkat (human T-cell) |

| Enzyme Leakage | Detects the release of intracellular enzymes, such as lactate (B86563) dehydrogenase (LDH), into the culture medium, which occurs when the cell membrane is compromised. | HepG2 (human liver cancer) |

| Dye Exclusion | Uses dyes like trypan blue, which can only enter cells with a damaged cell membrane. Stained cells are considered non-viable. | HepG2 |

Molecular Target Identification and Ligand Binding Studies

Identifying the specific molecular targets of a compound is a critical step in understanding its mechanism of action. This process, often referred to as target identification (ID), is fundamental in drug discovery and can be a challenging endeavor. princeton.edu Over half of new therapeutic candidates fail in clinical trials due to a lack of target validation. princeton.edu

Modern approaches to target ID often involve a combination of chemical biology techniques and advanced analytical methods. One innovative strategy involves photocatalytic small molecule target ID. This method utilizes the catalytic amplification of target-tag crosslinking through the generation of high-energy carbene intermediates via visible light-mediated Dexter energy transfer. princeton.edu This technique has shown success in identifying the targets of several drugs. princeton.edu

Network pharmacology is another powerful tool for predicting potential molecular targets. For instance, in the study of 22-(4-pyridinecarbonyl) jorunnamycin A, a derivative of a natural product, network pharmacology was used to identify potential targets in non-small-cell lung cancer. mdpi.com This approach, combined with cell-based assays, led to the identification of ERK1/2 and MEK1 as key molecular targets. mdpi.com

The following table outlines some approaches to molecular target identification:

| Method | Description | Application Example |

| Photocatalytic Target ID | Uses a photocatalyst conjugated to a small molecule to generate reactive species that crosslink the molecule to its target upon light activation. princeton.edu | Identification of targets for various drugs, including those for G-protein-coupled receptors. princeton.edu |

| Network Pharmacology | A computational approach that uses biological and pharmacological data to predict the potential targets and mechanisms of a compound. | Identification of ERK1/2 and MEK1 as targets for a jorunnamycin A derivative in lung cancer. mdpi.com |

| Affinity-Based Methods | Involve the use of a modified version of the compound (e.g., with a tag) to "pull out" its binding partners from a cell lysate. | A common and historically successful method for target identification. |

| Genetic Methods | Involve genetically modifying cells to express or lack certain proteins to see how the compound's activity is affected. | Helps in validating potential targets identified through other methods. |

Mechanistic Elucidation of Biological Pathways (e.g., Enzyme Modulation, Receptor Interaction, Nucleic Acid Stabilization)

Once a molecular target is identified, the next step is to elucidate the specific mechanism by which the compound interacts with its target and the downstream effects on biological pathways. This can involve a variety of experimental techniques.

For example, if the target is an enzyme, studies will focus on whether the compound acts as an inhibitor or an activator. Research on analogs of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol has identified potent inhibitors of glutaminase (B10826351) 1 (GLS1). nih.gov In vitro studies of these analogs showed that they function through the mitochondrial GLS1 pathway, leading to an increase in reactive oxygen species (ROS) levels. nih.gov

In the case of topoisomerase inhibitors, researchers investigate how these compounds interfere with the enzyme's function of cutting and resealing DNA. mdpi.com This can be visualized using agarose (B213101) gel electrophoresis to separate the DNA cleavage products. mdpi.com Furthermore, the downstream effects on the cell cycle can be analyzed, for example, by observing if the compound causes an arrest in a specific phase of the cell cycle. mdpi.com

The interaction with nucleic acids can also be a mechanism of action. Some compounds can directly bind to and stabilize DNA or RNA structures, thereby interfering with processes like replication or transcription.

The table below details different levels of mechanistic investigation:

| Level of Investigation | Description | Example |

| Enzyme Modulation | Determining if a compound inhibits or activates a specific enzyme and the kinetics of this interaction. | Analogs of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol inhibiting GLS1. nih.gov |

| Receptor Interaction | Characterizing the binding of a compound to a receptor and whether it acts as an agonist or antagonist. | Studies on G-protein-coupled receptors. princeton.edu |

| Nucleic Acid Interaction | Investigating the direct binding of a compound to DNA or RNA and the functional consequences. | Topoisomerase inhibitors that stabilize the enzyme-DNA cleavage complex. mdpi.com |

| Pathway Analysis | Examining the effect of the compound on downstream signaling pathways using techniques like Western blotting or reporter gene assays. | Observing the upregulation of ROS levels as a result of GLS1 inhibition. nih.gov |

Structure-Activity Relationship (SAR) Studies for Bioactive Analogs

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry. They involve synthesizing and testing a series of structurally related compounds (analogs) to understand how specific chemical modifications affect their biological activity. This information is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound.

A systematic exploration of the SAR of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs led to the discovery of a highly potent and selective GLS1 inhibitor. nih.gov This was achieved by introducing a hydrophilic skeleton and various side chains based on the structure of a known inhibitor, BPTES. nih.gov The resulting derivative, compound 24y, exhibited an IC₅₀ value of 68 nM for GLS1 and over 220-fold selectivity against GLS2. nih.gov

Similarly, the synthesis of novel 1,2-dihydropyridin-3-carbonitrile and nicotinonitrile derivatives has been undertaken to explore their cytotoxic effects. mdpi.com By reacting a starting material with various reagents, a library of compounds with different substitutions was created and subsequently tested for their biological activity. mdpi.com

The following table illustrates the general process of an SAR study:

| Step | Description | Example |

| Lead Compound Identification | A compound with a desired biological activity is identified. | A compound showing initial GLS1 inhibitory activity. |

| Analog Synthesis | A series of new compounds are synthesized by systematically modifying the structure of the lead compound. | Introduction of different substituents on the piperidine (B6355638) ring or the ethan-1-ol side chain. |

| Biological Testing | The synthesized analogs are tested for their biological activity using relevant in vitro or in vivo assays. | Measuring the IC₅₀ values of the analogs against GLS1. nih.gov |

| SAR Analysis | The relationship between the structural modifications and the observed changes in activity is analyzed to identify key structural features for activity. | Determining that a specific substituent at a particular position enhances potency or selectivity. |

| Lead Optimization | The insights from the SAR analysis are used to design and synthesize new, more potent, and selective compounds. | The development of compound 24y as a superior GLS1 inhibitor. nih.gov |

In Silico Approaches to Molecular Docking and Interaction Prediction

In silico methods, particularly molecular docking, have become indispensable tools in modern drug discovery. researchgate.net These computational techniques predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein, to form a stable complex. researchgate.net This allows for the rapid screening of large compound libraries and provides insights into the potential binding modes and affinities of lead candidates. nih.govmdpi.com

Molecular docking studies are often used to rationalize the results of biological assays and to guide the design of new analogs in SAR studies. For instance, in the investigation of potential histone lysine (B10760008) methyl transferase inhibitors, in silico docking was used to screen a library of compounds and evaluate their binding ability to the target enzyme, EHMT2. nih.gov The docking scores, which represent the predicted binding affinity, were used to rank the compounds and select the most promising candidates for further investigation. nih.gov

The analysis of the docking results can also reveal the specific types of interactions that stabilize the ligand-protein complex, such as hydrogen bonds and hydrophobic interactions. nih.gov This information is invaluable for understanding the molecular basis of the compound's activity and for designing modifications that could enhance binding.

The following table summarizes key aspects of molecular docking:

| Aspect | Description | Example Software |

| Protein Preparation | The 3D structure of the target protein is obtained, often from a public database like the Protein Data Bank (PDB), and prepared for docking by adding hydrogen atoms and assigning charges. | UCSF Chimera, AutoDockTools |

| Ligand Preparation | The 3D structure of the small molecule ligand is generated and optimized. | MarvinSketch, Avogadro |

| Docking Simulation | A docking algorithm explores different possible conformations and orientations of the ligand within the binding site of the protein and calculates a scoring function to estimate the binding affinity. | AutoDock Vina, AutoDock4 |

| Analysis of Results | The predicted binding poses and scores are analyzed to identify the most likely binding mode and to understand the key interactions between the ligand and the protein. | Visualization of hydrogen bonds and hydrophobic contacts. |

Applications As Precursors and Building Blocks in Chemical Synthesis

Utility in the Synthesis of Complex Organic Molecules

The bifunctional nature of 2-(2-Ethylpiperidin-1-yl)ethan-1-ol, possessing both a nucleophilic secondary amine within the piperidine (B6355638) ring and a reactive hydroxyl group, makes it a highly useful building block for the synthesis of complex organic molecules. The piperidine moiety is a common feature in many biologically active compounds, and the ethanol (B145695) side chain provides a convenient handle for further chemical modifications.

The closely related compound, 2-piperidineethanol (B17955), and its N-protected aldehyde derivative have been extensively used in the synthesis of a wide range of compounds. nih.gov This highlights the potential of the 2-(2-Ethylpiperidin-1-yl)ethan-1-ol scaffold. The presence of the ethyl group on the piperidine nitrogen in the target molecule can influence its reactivity and the stereochemical outcome of reactions, offering a pathway to novel molecular structures. For instance, derivatives of 2-(piperidin-1-yl)ethanol have been prepared for therapeutic applications, showcasing the utility of this class of compounds in medicinal chemistry. google.com

Role in Natural Product Synthesis (e.g., Alkaloids)

The piperidine ring is a core structural motif in a vast number of alkaloids, a class of naturally occurring chemical compounds that often exhibit significant physiological activity. The chiral nature of substituted piperidines makes them attractive starting materials for the enantioselective synthesis of these complex natural products.

Research on the parent compound, 2-piperidineethanol, has demonstrated its value as a chiral precursor in the total synthesis of several piperidine alkaloids. nih.gov For example, it has been successfully employed in the synthesis of (+)-conhydrine, an alkaloid isolated from the poison hemlock plant. nih.gov Furthermore, diversity-oriented synthesis strategies starting from 2-piperidine ethanol have led to the creation of libraries of natural product-like molecules, including sedum alkaloids and boehmeriasin A. researchgate.net These examples strongly suggest that 2-(2-Ethylpiperidin-1-yl)ethan-1-ol could similarly serve as a key building block for the synthesis of various alkaloids and their analogues. The synthesis of anabasine (B190304) analogues, which also feature a piperidine ring, further underscores the importance of such scaffolds in alkaloid chemistry. researchgate.net

Development of New Chemical Reagents and Catalysts from the Scaffold

The structural features of 2-(2-Ethylpiperidin-1-yl)ethan-1-ol make it a promising candidate for the development of new chemical reagents and catalysts. The nitrogen atom of the piperidine ring can act as a ligand for metal centers, while the hydroxyl group can be modified to introduce other functionalities.

This potential is exemplified by the use of similar amino alcohol structures in catalysis. For instance, derivatives of this scaffold could be explored as ligands in asymmetric synthesis, where the chiral environment provided by the substituted piperidine ring could induce stereoselectivity in chemical transformations. The synthesis of novel alkaloid derivatives often involves the development of new synthetic methods and reagents, and this compound could play a role in such advancements. researchgate.net

Potential in Material Science Research

While direct applications of 2-(2-Ethylpiperidin-1-yl)ethan-1-ol in material science are not yet widely reported, its structural components suggest potential uses in this field. The piperidine and ethanolamine (B43304) moieties can be incorporated into larger polymeric structures or used to modify the surface of materials.

For instance, compounds containing similar functional groups have been investigated for their ability to form self-assembled monolayers or as components of functional polymers. The nitrogen atom could also be quaternized to create cationic materials with potential applications as surfactants or in the development of antimicrobial surfaces.

Contribution to Heterocyclic Building Block Libraries

Heterocyclic compounds are fundamental to drug discovery and development. The creation of libraries of diverse heterocyclic building blocks is a crucial strategy for identifying new lead compounds with desired biological activities. 2-(2-Ethylpiperidin-1-yl)ethan-1-ol represents a valuable addition to such libraries.

Its structure can be readily modified at both the piperidine nitrogen and the hydroxyl group, allowing for the rapid generation of a wide range of derivatives. This diversity is highly sought after in high-throughput screening campaigns. The synthesis of various substituted piperidines, such as 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as glutaminase (B10826351) inhibitors, demonstrates the power of using such scaffolds to develop new therapeutic agents. nih.gov The development of a scalable process for the related compound 2-(5-Ethylpyridin-2-yl)ethan-1-ol, a key intermediate for the drug pioglitazone, further highlights the industrial relevance of this class of molecules. researchgate.net

Future Research Directions and Perspectives

Innovations in Green Chemistry and Sustainable Synthetic Methodologies

The imperative to develop environmentally benign chemical processes is a major driver of contemporary research. For piperidine-containing molecules, this translates to a focus on greener synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.

Future synthetic strategies are expected to move away from traditional, often harsh, methods of piperidine (B6355638) ring formation, such as reductions of pyridine (B92270) precursors under high pressure and temperature. nih.gov Instead, the focus will be on developing catalytic systems that operate under milder conditions. nih.gov This includes the use of biocatalysis, where enzymes or whole-cell systems can offer high selectivity and operate in aqueous media, significantly reducing the environmental footprint. mdpi.com

Solvent-free or "neat" reactions represent another promising avenue. mdpi.comaroonchande.com Techniques like mechanochemical grinding, where mechanical force is used to initiate reactions, can eliminate the need for bulk solvents. mdpi.com Additionally, the development of continuous flow processes, which can be integrated with technologies like microwave irradiation and electrochemistry, offers a pathway to more efficient and sustainable production. mdpi.comnih.gov A notable example is the synthesis of piperidines from the biomass-derived platform chemical furfural, showcasing a move towards renewable feedstocks. nih.gov

Exploration of Novel Reactivity Patterns and Transformations

Understanding and harnessing new chemical reactions is fundamental to expanding the chemical space accessible from a starting molecule like 2-(2-ethylpiperidin-1-yl)ethan-1-ol. A key area of future exploration will be the activation of the alcohol group to facilitate a wider range of nucleophilic substitution reactions. The use of reagents like sulfuryl fluoride (B91410) (SO2F2) to convert alcohols into highly reactive fluorosulfonate intermediates is a promising strategy. nih.govresearchgate.net This method can enable transformations that are challenging with traditional approaches and can even be performed in a one-pot manner, directly from the alcohol. nih.govresearchgate.net

Furthermore, the development of cascade reactions, where multiple bond-forming events occur in a single synthetic operation, will be crucial. nih.gov For instance, an intramolecular cyclization/reduction cascade can efficiently construct the piperidine ring from an acyclic precursor. nih.gov The exploration of radical-mediated reactions also opens up new possibilities for functionalizing the piperidine scaffold. nih.gov

Advanced Characterization Techniques and Data Science Integration (e.g., AI/ML in Spectroscopy)

ML models can be trained on large datasets of spectroscopic information to predict the spectra of novel compounds, aiding in their structural verification. arxiv.org This predictive capability can also be extended to identifying potential impurities and byproducts, streamlining the process of reaction optimization and quality control. The application of these computational tools will be instrumental in handling the large volumes of data generated by high-throughput synthesis and screening efforts. arxiv.org

Computational Design and Predictive Modeling for Structure-Function Relationships

Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery. For piperidine-based compounds, these methods can be used to predict how structural modifications will affect their biological activity and physicochemical properties. nih.govresearchgate.net Quantitative Structure-Activity Relationship (QSAR) models, for example, can establish mathematical relationships between the chemical structure of a series of compounds and their biological effects. nih.govmdpi.com

By employing techniques like genetic algorithms and multiple linear regression, researchers can develop robust predictive models for properties such as receptor binding affinity and cellular potency. nih.gov These models can then be used to virtually screen large libraries of potential derivatives, prioritizing the most promising candidates for synthesis and experimental testing. nih.gov This in silico approach significantly reduces the time and cost associated with the discovery of new therapeutic agents. clinmedkaz.org Furthermore, computational methods can provide insights into the binding modes of ligands with their protein targets, guiding the rational design of more potent and selective molecules. nih.govacs.org

Expanding the Diversity-Oriented Synthesis Paradigm for Piperidine Scaffolds

Diversity-oriented synthesis (DOS) is a powerful strategy for creating collections of structurally diverse small molecules for high-throughput screening. nih.govnih.gov The application of DOS principles to the synthesis of piperidine scaffolds will be a key driver of future research. nih.govnih.gov The goal is to develop synthetic routes that allow for the rapid and efficient generation of a wide range of piperidine analogs with variations in substitution patterns and stereochemistry. nih.govnih.gov

One such approach involves the use of modular synthetic strategies, where different building blocks can be combined in various ways to create a library of diverse products. nih.gov Anion Relay Chemistry (ARC) is a powerful tactic within this paradigm, enabling the controlled construction of complex piperidine structures. nih.govnih.gov By expanding the repertoire of reactions and building blocks used in DOS, researchers can access a broader region of chemical space, increasing the probability of discovering compounds with novel biological activities. researchgate.netrsc.org The ability to generate all possible stereoisomers of a given piperidine scaffold is a particularly important aspect of this approach, as stereochemistry often plays a critical role in biological function. nih.gov

Q & A

Q. What synthetic strategies are employed for the preparation of 2-(2-Ethylpiperidin-1-yl)ethan-1-ol?

Methodological Answer: The synthesis typically involves:

- Reduction of ketone precursors : Lithium aluminium hydride (LiAlH₄) or borane-dimethyl sulfide complexes reduce carbonyl groups to hydroxyl groups. For example, borane-mediated reductions minimize side reactions in sterically hindered environments .

- Piperidine functionalization : Alkylation of piperidine derivatives using ethylating agents (e.g., ethyl bromide) under basic conditions .

- Protection/deprotection strategies : Temporary protection of the hydroxyl group with tetrahydropyran (THP) during multi-step syntheses to prevent undesired reactivity .

Q. How is the structural characterization of 2-(2-Ethylpiperidin-1-yl)ethan-1-ol typically performed?

Methodological Answer:

- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the piperidine ring, ethyl group, and hydroxyl proton. For example, the hydroxyl proton appears as a broad singlet (~1–5 ppm), while piperidine protons resonate between 1.5–3.5 ppm .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₉H₁₉NO, [M+H]⁺ = 158.1546) .

- X-ray crystallography : SHELX programs resolve stereochemical ambiguities and confirm bond angles/distances in crystalline forms .

Q. What are the solubility and stability considerations for 2-(2-Ethylpiperidin-1-yl)ethan-1-ol in experimental settings?

Methodological Answer:

- Solubility : Moderately polar, with high solubility in ethanol, DMSO, and dichloromethane. Limited solubility in water (<5 mg/mL) necessitates organic-aqueous solvent systems for biological assays .

- Stability : Sensitive to oxidation; store under inert gas (N₂/Ar) at 2–8°C. Use antioxidants (e.g., BHT) in long-term storage .

Advanced Research Questions

Q. What methodological considerations are critical when optimizing synthetic yield in multi-step reactions?

Methodological Answer:

- Reaction monitoring : Use thin-layer chromatography (TLC) or inline IR spectroscopy to track intermediates and minimize side products .

- Purification : Employ flash chromatography (silica gel, hexane/ethyl acetate gradients) or preparative HPLC for high-purity isolation .

- Catalyst selection : Palladium on activated charcoal enhances hydrogenation efficiency in nitro-group reductions (e.g., 80–95% yield) .

Q. How can researchers address discrepancies in spectroscopic data during characterization?

Methodological Answer:

- Dynamic NMR : Resolve conformational equilibria (e.g., chair-flip in piperidine rings) by variable-temperature ¹H NMR .

- Crystallography : SHELXL refines crystal structures to validate bond geometries and resolve stereochemical conflicts .

- Isotopic labeling : Deuterated solvents (CDCl₃, DMSO-d₆) eliminate solvent peaks interfering with hydroxyl signals .

Q. What in vitro assays evaluate the biological activity of 2-(2-Ethylpiperidin-1-yl)ethan-1-ol analogs?

Methodological Answer:

- Enzyme inhibition assays : Measure IC₅₀ against glutaminase 1 (GLS1) using colorimetric assays (e.g., glutamate dehydrogenase coupled reaction) .

- Cell viability assays : Test cytotoxicity in cancer cell lines (e.g., HepG2) via MTT or resazurin assays .

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding interactions with GLS1’s allosteric site .

Q. How can computational methods guide the design of derivatives with enhanced pharmacological properties?

Methodological Answer:

- QSAR modeling : Correlate substituent effects (e.g., ethyl vs. methyl groups) with inhibitory potency using multiple linear regression .

- ADMET prediction : SwissADME or pkCSM predicts bioavailability, blood-brain barrier penetration, and metabolic stability .

- Molecular dynamics (MD) : GROMACS simulations assess binding stability over 100-ns trajectories to prioritize analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.